molecular formula C23H22N2O3 B554756 H-Asn(Trt)-OH CAS No. 132388-58-0

H-Asn(Trt)-OH

Cat. No. B554756
M. Wt: 374.4 g/mol
InChI Key: BRRPJQYCERAMFI-FQEVSTJZSA-N
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Description

H-Asn(Trt)-OH, also known as N-gamma-Trityl-L-asparagine, is a chemical compound with the CAS Number: 132388-58-0 . It has a molecular weight of 374.4 and a molecular formula of C23H22N2O3 .


Synthesis Analysis

H-Asn(Trt)-OH is used as a reagent in peptide synthesis . It is commonly synthesized by reacting L-asparagine with trityl lithium .


Molecular Structure Analysis

The molecular structure of H-Asn(Trt)-OH is represented by the formula C23H22N2O3 .


Chemical Reactions Analysis

H-Asn(Trt)-OH is used in the field of organic synthesis. It can be used as a precursor of chiral reagents and catalysts for the preparation of compounds with chiral structures .


Physical And Chemical Properties Analysis

H-Asn(Trt)-OH has a molecular weight of 374.4 and a molecular formula of C23H22N2O3 . It has a boiling point of 641.2±55.0 °C at 760 mmHg . The compound has a density of 1.234±0.06 g/cm3 .

Scientific Research Applications

  • Asparagine and Glutamine Amide Orientation in Proteins : H-Asn(Trt)-OH is relevant in the study of asparagine (Asn) and glutamine (Gln) side-chain amide orientations in high-quality protein crystal structures. The research involved analyzing hydrogen atom contacts to optimize hydrogen bonds and van der Waals overlaps, with implications for understanding protein structure and function (Word et al., 1999).

  • Solid-Phase Peptide Synthesis : H-Asn(Trt)-OH is used in solid-phase peptide synthesis. Its derivatives, such as Bpoc-Asn(Trt)-OH, have been shown to be highly soluble and efficient in this context. The study highlighted the stability of the trityl group in these compounds during peptide synthesis (Carey et al., 2009).

  • Tritylation in Unprotected Peptides : The tritylation process using trityl alcohol (Trt-OH) is an important method for protecting cysteine residues in fully unprotected peptides, showcasing the utility of Trt-OH derivatives in peptide modification (Mochizuki et al., 2014).

  • Incomplete Deprotection in Peptide Synthesis : A study on the deprotection of H-Asn(Trt)-OH in peptide synthesis found that incomplete deprotection can occur under normal conditions. This is significant in understanding and improving peptide synthesis methods (Friede et al., 1992).

  • Role in Modeling Protein Structures : H-Asn(Trt)-OH is also relevant in the synthesis and characterization of model peptides, contributing to our understanding of protein structures and functions (Rivier et al., 1987).

  • Antioxidant and Free Radical-Scavenging Activity : The linear pentapeptide H-Asn-Asn-Trp-Asn-Asn-OH, related to H-Asn(Trt)-OH, was studied for its antioxidant and free radical-scavenging activities, indicating potential biomedical applications (Gao et al., 2010).

Safety And Hazards

H-Asn(Trt)-OH may be irritating to the skin, eyes, and respiratory tract. Necessary protective measures should be taken when exposed, such as wearing gloves, goggles, and protective masks .

properties

IUPAC Name

(2S)-2-amino-4-oxo-4-(tritylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c24-20(22(27)28)16-21(26)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,24H2,(H,25,26)(H,27,28)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRPJQYCERAMFI-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428598
Record name H-Asn(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Asn(Trt)-OH

CAS RN

132388-58-0
Record name N-(Triphenylmethyl)-L-asparagine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132388-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name H-Asn(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Asparagine, N-(triphenylmethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.233
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RI CAREY, H HUANG… - … Journal of Peptide …, 1996 - Wiley Online Library
In this paper we describe the synthesis and properties of Bpoc‐Asn(Trt)‐OH, Bpoc‐Asn(Trt)‐OPfp, Bpoc‐Gln(Trt)‐OH and Bpoc‐Gln(Trt)‐OPfp. These derivatives are highly soluble in …
Number of citations: 7 onlinelibrary.wiley.com
P Sieber, B Riniker - Tetrahedron letters, 1991 - Elsevier
Carboxamide functions may be tritylated by an acid-catalyzed reaction with triphenylmethanol and acetic anhydride in glacial acetic acid. The ω-trityl group of asparagine and glutamine …
Number of citations: 116 www.sciencedirect.com
M Obkircher, C Stähelin, F Dick - Journal of peptide science: an …, 2008 - Wiley Online Library
During the Fmoc‐protection of H–α‐Me–Val–OH, an unknown side product was found and isolated. The characterization using various analytical methods led unambiguously to the …
Number of citations: 20 onlinelibrary.wiley.com
M Friede, S Denery, J Neimark, S Kieffer… - Peptide …, 1992 - europepmc.org
We demonstrate that TFA deprotection of trityl-protected N-terminal asparagine is incomplete under normal conditions, resulting in low yields or impure products. This phenomenon …
Number of citations: 31 europepmc.org
H Huang - 1997 - search.proquest.com
We described the syntheses and properties of Bpoc-scL-Asn (Trt)-OH, Bpoc-scL-Asn (Trt)-OPfp, Bpoc-scL-Gln (Trt)-OH and Bpoc-scL-Gln (Trt)-OPfp. These derivatives are highly …
Number of citations: 0 search.proquest.com
RI CAREY, LW BORDAS… - The Journal of …, 1997 - Wiley Online Library
The preparation and properties are reported of several N x ‐Bpoc ‐amino acid pentafluorophenyl esters, including those bearing tert‐butyl‐, allyl‐ and trityl‐based protecting groups. …
Number of citations: 17 onlinelibrary.wiley.com
LW Bordas - 2000 - search.proquest.com
Chapter I of this dissertation, gives an over all literature review of solid phase peptide chemistry, examples of commonly used construction protocols and a brief overview of the kinds of …
Number of citations: 0 search.proquest.com

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